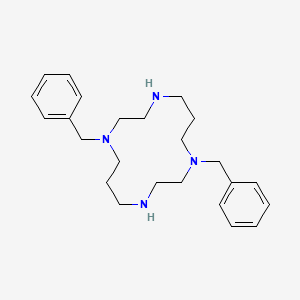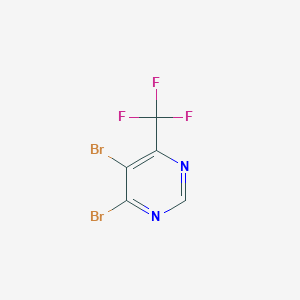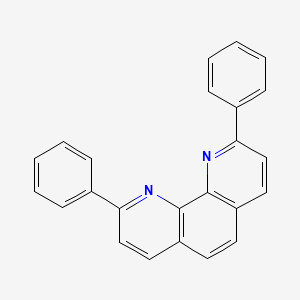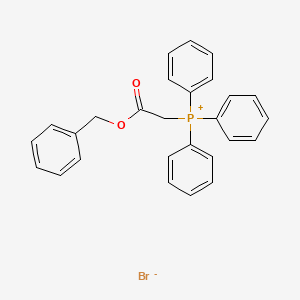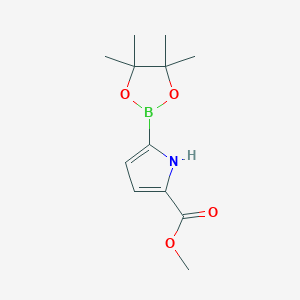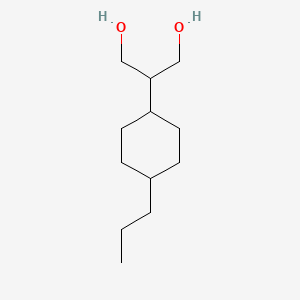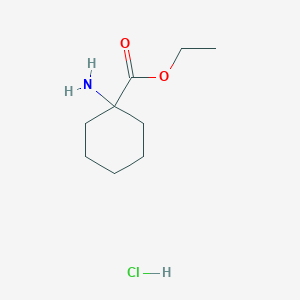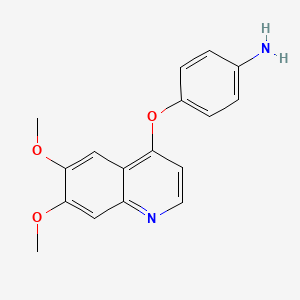
4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine
概要
説明
“4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine” is a chemical compound used in the preparation of Cabozantinib Defluorination impurity . It is available for purchase online .
Synthesis Analysis
The synthesis of “4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine” involves the reaction of 4-chloro-6,7-dimethoxyquinoline with 4-Aminophenol in N,N-dimethylacetamide (DMA) . Another method involves the reaction of potassium carbonate with an alkali metal hydroxide to produce potassium .Molecular Structure Analysis
The molecular formula of “4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine” is C17H16N2O3 . Its molecular weight is 296.32 .Chemical Reactions Analysis
“4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine” is a primary alcohol that has been shown to catalyze the reaction of potassium carbonate with an alkali metal hydroxide to produce potassium . It has also been shown to be a base catalyst for the reaction of cyclopropanecarboxylic acid with an alcohol ester to produce high yield .Physical And Chemical Properties Analysis
“4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine” has a melting point of 211.0 to 215.0 °C and a boiling point of 481.8±45.0 °C . Its density is 1.246±0.06 g/cm3 at 20 ºC 760 Torr . It is practically insoluble in water (0.02 g/L at 25 ºC) .科学的研究の応用
Antiproliferative Agents
The compound has been studied for its potential as an orally active anti-proliferation agent. Novel diphenylamine derivatives, including 4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine, were synthesized and evaluated for their ability to inhibit FGF-R2 autophosphorylation in a cellular assay. These compounds showed significant antiproliferative activity, highlighting their potential in cancer therapy. The synthesis process aimed to improve solubility and metabolic stability, with certain derivatives showing a notable decrease in tumor volume upon oral administration (Shimizu et al., 2004).
Synthesis of Metabolites
Research has been conducted on the synthesis of metabolites related to the compound, focusing on its derivates for various pharmacological studies. Efficient syntheses methods have been developed for creating metabolites of related compounds, which are vital for understanding the compound's pharmacokinetic properties (Mizuno et al., 2006).
Novel Compound Synthesis
A study reported the multicomponent synthesis of novel derivatives, demonstrating the compound's versatility in chemical synthesis. This includes the development of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, showcasing the compound's utility in creating new molecules with potential biological activities (Patel et al., 2022).
Antimicrobial Applications
Derivatives of 4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine have also been explored for antimicrobial applications. Newer analogues have been synthesized and evaluated for their antimicrobial activity, indicating the potential for developing new antibacterial and antifungal agents based on the quinoline scaffold (Sharma et al., 2008).
Antiarrhythmic Activity
Furthermore, research has been conducted on the synthesis and evaluation of related compounds for their class III antiarrhythmic activity. This includes the development of N-heteroaralkyl-substituted derivatives, showcasing the potential of these compounds in therapeutic applications for heart rhythm disorders (Butera et al., 1991).
特性
IUPAC Name |
4-(6,7-dimethoxyquinolin-4-yl)oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-20-16-9-13-14(10-17(16)21-2)19-8-7-15(13)22-12-5-3-11(18)4-6-12/h3-10H,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEQRXJATQUJSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469172 | |
| Record name | 4-(6,7-DIMETHOXY-QUINOLIN-4-YLOXY)-PHENYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine | |
CAS RN |
190728-25-7 | |
| Record name | 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=190728-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(6,7-DIMETHOXY-QUINOLIN-4-YLOXY)-PHENYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1589495.png)
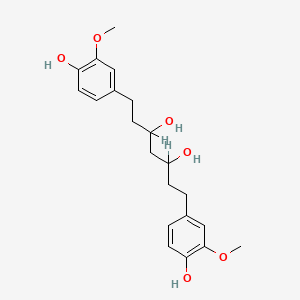
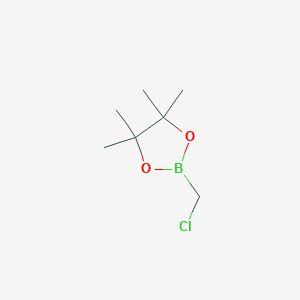
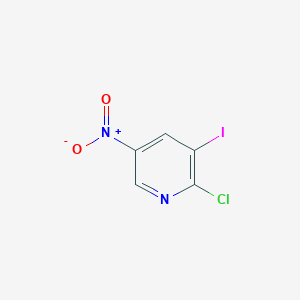
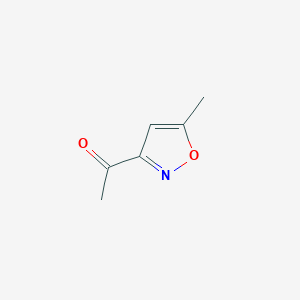
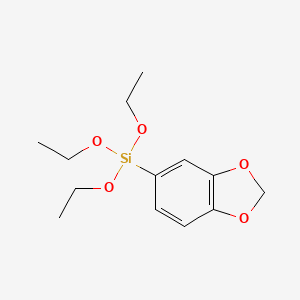
![[3-(3-Nitrophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B1589502.png)
